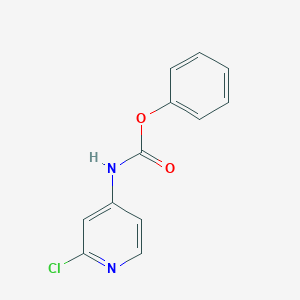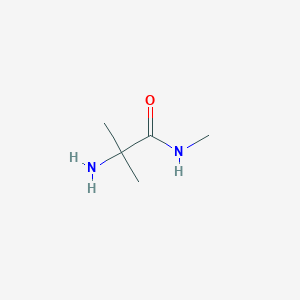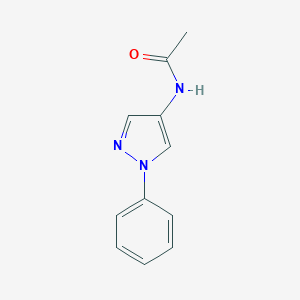![molecular formula C17H14N2 B180970 4-[(E)-2-quinolin-7-ylethenyl]aniline CAS No. 54-83-1](/img/structure/B180970.png)
4-[(E)-2-quinolin-7-ylethenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-2-quinolin-7-ylethenyl]aniline, also known as QEA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique chemical properties, making it an essential component in various research studies.
作用机制
The mechanism of action of 4-[(E)-2-quinolin-7-ylethenyl]aniline is not fully understood, but it is believed to involve the interaction of the compound with specific receptors in the body. 4-[(E)-2-quinolin-7-ylethenyl]aniline has been found to bind to DNA and inhibit the activity of certain enzymes, leading to the inhibition of cancer cell growth. In addition, 4-[(E)-2-quinolin-7-ylethenyl]aniline has been found to interact with specific proteins in the brain, leading to the improvement of cognitive function in patients with Alzheimer's disease and Parkinson's disease.
生化和生理效应
4-[(E)-2-quinolin-7-ylethenyl]aniline has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. 4-[(E)-2-quinolin-7-ylethenyl]aniline has also been found to improve cognitive function in patients with Alzheimer's disease and Parkinson's disease. In addition, 4-[(E)-2-quinolin-7-ylethenyl]aniline has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
4-[(E)-2-quinolin-7-ylethenyl]aniline has several advantages that make it an essential component in various lab experiments. It is easy to synthesize and can be obtained in high yields. 4-[(E)-2-quinolin-7-ylethenyl]aniline is also stable and has a long shelf life, making it easy to store and transport. However, 4-[(E)-2-quinolin-7-ylethenyl]aniline has some limitations, including its high cost and limited availability. In addition, the toxicity of 4-[(E)-2-quinolin-7-ylethenyl]aniline has not been fully studied, making it important to handle the compound with caution.
未来方向
There are several future directions for the use of 4-[(E)-2-quinolin-7-ylethenyl]aniline in scientific research. One potential area is the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential area is the development of new fluorescent sensors for the detection of metal ions. In addition, 4-[(E)-2-quinolin-7-ylethenyl]aniline could be used in the development of new materials for use in OLEDs and OFETs.
Conclusion
In conclusion, 4-[(E)-2-quinolin-7-ylethenyl]aniline, or 4-[(E)-2-quinolin-7-ylethenyl]aniline, is a chemical compound that has gained significant attention in the field of scientific research. It has been found to be effective in the development of fluorescent sensors, OLEDs, and OFETs. 4-[(E)-2-quinolin-7-ylethenyl]aniline has also been found to have potential therapeutic applications for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. While 4-[(E)-2-quinolin-7-ylethenyl]aniline has several advantages, including its stability and ease of synthesis, it also has some limitations, including its high cost and limited availability. Future research directions for 4-[(E)-2-quinolin-7-ylethenyl]aniline include the development of new drugs and materials for use in various scientific applications.
合成方法
The synthesis of 4-[(E)-2-quinolin-7-ylethenyl]aniline involves the reaction of 4-chloroaniline with 2-quinolinecarboxaldehyde in the presence of a base. The product obtained is then purified using column chromatography. This method has been widely used in various research studies and has been found to be effective in producing high yields of 4-[(E)-2-quinolin-7-ylethenyl]aniline.
科学研究应用
4-[(E)-2-quinolin-7-ylethenyl]aniline has been extensively used in scientific research due to its unique chemical properties. It has been found to be effective in the development of fluorescent sensors for the detection of metal ions such as copper, zinc, and mercury. 4-[(E)-2-quinolin-7-ylethenyl]aniline has also been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In addition, 4-[(E)-2-quinolin-7-ylethenyl]aniline has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
54-83-1 |
|---|---|
产品名称 |
4-[(E)-2-quinolin-7-ylethenyl]aniline |
分子式 |
C17H14N2 |
分子量 |
246.31 g/mol |
IUPAC 名称 |
4-[(E)-2-quinolin-7-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-9-6-13(7-10-16)3-4-14-5-8-15-2-1-11-19-17(15)12-14/h1-12H,18H2/b4-3+ |
InChI 键 |
QAQIFRYHRUVXEJ-ONEGZZNKSA-N |
手性 SMILES |
C1=CC2=C(C=C(C=C2)/C=C/C3=CC=C(C=C3)N)N=C1 |
SMILES |
C1=CC2=C(C=C(C=C2)C=CC3=CC=C(C=C3)N)N=C1 |
规范 SMILES |
C1=CC2=C(C=C(C=C2)C=CC3=CC=C(C=C3)N)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)
![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)
![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)

![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)
![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)





![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)

